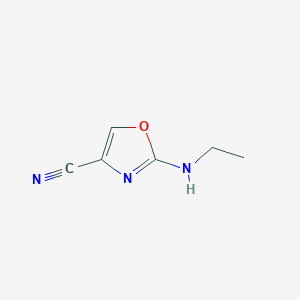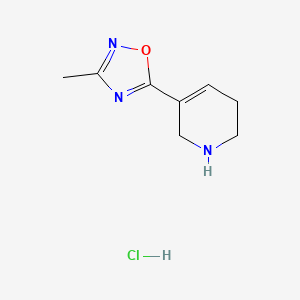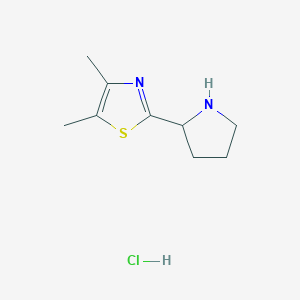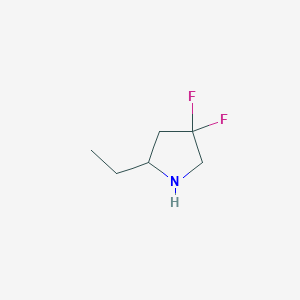
2-Ethyl-4,4-difluoropyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4,4-difluoropyrrolidine is a fluorinated pyrrolidine derivative with the molecular formula C7H12F2N. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly influence its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4-difluoropyrrolidine typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the fluorination of pyrrolidine derivatives using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process .
化学反応の分析
Types of Reactions
2-Ethyl-4,4-difluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
科学的研究の応用
2-Ethyl-4,4-difluoropyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of agrochemicals and materials with unique properties
作用機序
The mechanism of action of 2-Ethyl-4,4-difluoropyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
類似化合物との比較
Similar Compounds
2-Ethylpyrrolidine: Lacks fluorine atoms, resulting in different reactivity and biological activity.
4,4-Difluoropyrrolidine: Similar fluorinated structure but without the ethyl group, leading to variations in chemical properties.
2-Methyl-4,4-difluoropyrrolidine: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties
Uniqueness
2-Ethyl-4,4-difluoropyrrolidine is unique due to the combination of its ethyl group and two fluorine atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H11F2N |
|---|---|
分子量 |
135.15 g/mol |
IUPAC名 |
2-ethyl-4,4-difluoropyrrolidine |
InChI |
InChI=1S/C6H11F2N/c1-2-5-3-6(7,8)4-9-5/h5,9H,2-4H2,1H3 |
InChIキー |
WHNHXCQUJFKRMQ-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(CN1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



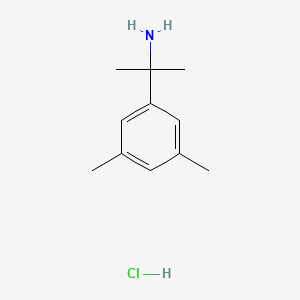
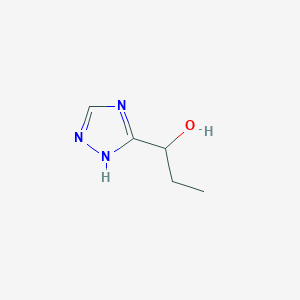
![4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid](/img/structure/B15329704.png)
![5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15329708.png)
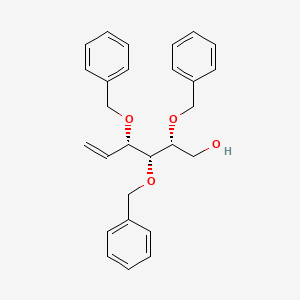
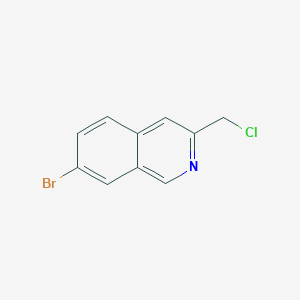
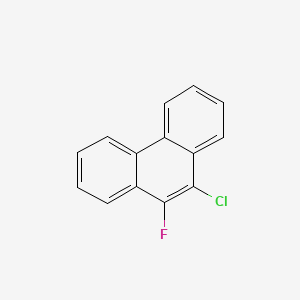
![N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15329738.png)
![tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15329744.png)
